Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Overview
Description
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a chemical compound with the molecular formula C10H11O5P and a molecular weight of 242.17 g/mol . It is also known by other names such as 3-dimethoxyphosphoryl-3H-2-benzofuran-1-one . This compound is used as a reagent in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and medicine .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of certain compounds that inhibit parp-1 and parp-2 , suggesting that it may interact with these targets or related biochemical pathways.
Mode of Action
As a reagent, it likely interacts with other compounds during synthesis to form new compounds with distinct properties .
Biochemical Pathways
The compound it helps synthesize is known to inhibit parp-1 and parp-2 , which are involved in DNA repair and genomic stability.
Result of Action
The compound it helps synthesize has standalone activity against brca1-deficient breast cancer cell lines , suggesting potential anticancer effects.
Action Environment
It is recommended to be stored under an inert atmosphere at 2-8°c , indicating that temperature and oxygen exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP-1 and PARP-2) . These enzymes are involved in DNA repair processes, and their inhibition can lead to cell death in cancer cells with defective DNA repair mechanisms. The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. This interaction is crucial for its role in cancer therapy, particularly in targeting BRCA1-deficient breast cancer cell lines .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, particularly those deficient in BRCA1, the compound induces cell death by inhibiting DNA repair enzymes . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death pathways. Additionally, the compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes involved in DNA repair . By binding to the active sites of PARP-1 and PARP-2, the compound inhibits their enzymatic activity, preventing the repair of DNA damage. This inhibition leads to the accumulation of DNA breaks, which can trigger cell death pathways such as apoptosis. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and inert atmosphere . Its stability and activity may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting DNA repair and inducing cell death in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNA repair enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing excessive toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cell death . The compound interacts with enzymes such as PARP-1 and PARP-2, which are crucial for the repair of DNA damage. By inhibiting these enzymes, the compound affects the metabolic flux of DNA repair pathways, leading to the accumulation of DNA damage and triggering cell death pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can interact with its target enzymes. Post-translational modifications and targeting signals may play a role in its localization, ensuring that it reaches the sites where it can effectively inhibit DNA repair enzymes and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate typically involves a multi-step reaction process. One common method includes the esterification of 1,3-dihydroisobenzofuran with phosphonic acid under acidic conditions . Another method involves the reaction of dimethyl hydrogen phosphite with 2-carboxybenzaldehyde in the presence of sodium methoxide in methanol . The reaction is carried out at low temperatures (0°C) and then stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphonate: Similar in structure but lacks the benzofuran ring.
3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid: Similar but with different ester groups.
Uniqueness
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is unique due to its specific structure, which includes both a benzofuran ring and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
3-dimethoxyphosphoryl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKUNQAVGWOYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455870 | |
Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-15-9 | |
Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl P-(1,3-dihydro-3-oxo-1-isobenzofuranyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7Q5H4GD72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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